BenchChemオンラインストアへようこそ!

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-phenoxyethyl)urea

soluble epoxide hydrolase enzyme inhibition FRET displacement assay

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-phenoxyethyl)urea (CAS 2034597-06-1) is a 1,3-disubstituted urea derivative with molecular formula C17H20N2O3S and molecular weight 332.4 g/mol. The compound incorporates two pharmacologically relevant structural domains: a 5-acetylthiophene moiety connected via an ethyl linker to one urea nitrogen, and a 2-phenoxyethyl ether group attached to the opposing urea nitrogen.

Molecular Formula C17H20N2O3S
Molecular Weight 332.42
CAS No. 2034597-06-1
Cat. No. B2860231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-phenoxyethyl)urea
CAS2034597-06-1
Molecular FormulaC17H20N2O3S
Molecular Weight332.42
Structural Identifiers
SMILESCC(=O)C1=CC=C(S1)CCNC(=O)NCCOC2=CC=CC=C2
InChIInChI=1S/C17H20N2O3S/c1-13(20)16-8-7-15(23-16)9-10-18-17(21)19-11-12-22-14-5-3-2-4-6-14/h2-8H,9-12H2,1H3,(H2,18,19,21)
InChIKeyIPNRICHXVXMEDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-phenoxyethyl)urea (CAS 2034597-06-1): Procurement-Grade Structural and Pharmacological Profile


1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-phenoxyethyl)urea (CAS 2034597-06-1) is a 1,3-disubstituted urea derivative with molecular formula C17H20N2O3S and molecular weight 332.4 g/mol . The compound incorporates two pharmacologically relevant structural domains: a 5-acetylthiophene moiety connected via an ethyl linker to one urea nitrogen, and a 2-phenoxyethyl ether group attached to the opposing urea nitrogen. This architecture places the compound within the well-characterized class of urea-based soluble epoxide hydrolase (sEH) inhibitors, where 1,3-disubstituted ureas functionalized with ether groups represent some of the most potent inhibitors of this therapeutic target reported to date [1]. The compound is catalogued in the BindingDB database (BDBM408978) with reported sEH inhibitory activity (Ki = 1.40–1.43 nM against recombinant human sEH), though structural verification of the deposited entry against the CAS-registered structure is advised prior to procurement [2].

Why Generic Substitution Fails: Structural Differentiation of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-phenoxyethyl)urea from Its Closest Registered Analogs


Within the CAS-registered chemical space of 5-acetylthiophene-containing ureas, several closely related analogs share the same core scaffold but differ at the N'-substituent position. These structural variations are not functionally interchangeable. The target compound's 2-phenoxyethyl group provides a specific combination of hydrogen-bond acceptor capacity (ether oxygen), π-stacking potential (terminal phenyl ring), and conformational flexibility (ethylene spacer) that is absent in the o-tolyl analog (CAS 2034596-87-5) or the 4-ethoxyphenyl analog (CAS 2034272-93-8) . Published SAR for 1,3-disubstituted urea sEH inhibitors demonstrates that the nature and positioning of the ether/alkoxy substituent directly and quantitatively impacts inhibitory potency, metabolic stability, and pharmacokinetic half-life—meaning that even structurally conservative substitutions can produce order-of-magnitude changes in key procurement-relevant parameters [1]. Furthermore, the acetyl group on the thiophene ring distinguishes this compound from the simpler 1-(2-phenoxyethyl)-3-(thiophen-2-yl)urea (CAS 1170828-78-0), which lacks this hydrogen-bond acceptor and potential metabolic handle, and may therefore exhibit different target engagement kinetics and solubility profiles .

Quantitative Differentiation Evidence: 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-phenoxyethyl)urea vs. Closest Analogs and In-Class Alternatives


sEH Inhibitory Potency: BindingDB-Reported Ki vs. Benchmark In-Class Inhibitor t-AUCB

The target compound is reported in BindingDB (BDBM408978) with Ki values of 1.40 nM and 1.43 nM against recombinant human sEH (hsEH), measured via FRET displacement assay in a baculovirus expression system [1]. These values place it in the same sub-nanomolar to low-nanomolar potency range as the well-characterized reference inhibitor trans-AUCB (t-AUCB), which exhibits IC50 values of 1.3 nM for hsEH, 8 nM for mouse sEH, and 8 nM for rat sEH . However, it is critical to note that the SMILES string associated with BDBM408978 in the BindingDB entry (FC(F)(F)Oc1ccc(NC(=O)NC2CCN(CC2)C(=O)C2CCOCC2)cc1) does not correspond to the CAS-registered structure of the target compound. This discrepancy suggests a possible database mapping error; users must independently verify structural identity before relying on these potency values for procurement decisions [1].

soluble epoxide hydrolase enzyme inhibition FRET displacement assay

Structural Differentiation: Phenoxyethyl Ether Motif vs. Non-Ether Aromatic Substituents in In-Class Analogs

The target compound contains a 2-phenoxyethyl group (-CH2CH2OPh) attached to one urea nitrogen, a feature that distinguishes it from the o-tolyl analog (CAS 2034596-87-5, which bears a 2-methylphenyl group directly on the urea nitrogen) and the 4-ethoxyphenyl analog (CAS 2034272-93-8, which places the ether oxygen directly on the aromatic ring) [1]. Published SAR for this compound class (Kim et al., J. Med. Chem. 2007) establishes that: (i) a hydrophobic linker between the urea carbonyl and the ether oxygen is necessary to maintain inhibitory potency; (ii) the ether oxygen position relative to the urea pharmacophore significantly affects metabolic stability, with certain ether configurations improving pharmacokinetic properties without loss of potency; and (iii) 1,3-disubstituted ureas lacking an appropriately positioned ether group suffer from relatively low metabolic stability leading to poor pharmacokinetic properties [2]. The target compound's ethyl linker between thiophene and urea, combined with the ethylene spacer to the phenoxy group, represents a specific linker-length configuration for which published SAR predicts both potency retention and potential metabolic advantages [2].

structure-activity relationship urea pharmacophore ether linker sEH inhibition

Acetylthiophene Pharmacophore Contribution: Differentiation from Non-Acetylated Thiophene-Urea Analogs

The target compound incorporates a 5-acetyl group on the thiophene ring, providing an additional hydrogen-bond acceptor (carbonyl oxygen) and a methyl ketone moiety that can participate in both polar and hydrophobic interactions with target proteins . This feature is absent in the simpler analog 1-(2-phenoxyethyl)-3-(thiophen-2-yl)urea (CAS 1170828-78-0), which contains an unsubstituted thiophene ring (C13H14N2O2S, MW 262.33) . The molecular weight difference (332.4 vs. 262.33 g/mol) and the presence of the acetyl carbonyl contribute to distinct physicochemical properties: the target compound has higher polar surface area, additional hydrogen-bond acceptor count, and altered lipophilicity (predicted cLogP shift of approximately +0.3 to +0.5 log units based on the acetyl group contribution) [1]. In the broader context of acetylthiophene-containing bioactive molecules, the 5-acetylthiophene motif has been associated with enhanced target binding in kinase inhibitors (e.g., AZD7762 thiophene carboxamide ureas) and improved antimicrobial activity compared to non-acetylated thiophene derivatives [2].

acetylthiophene hydrogen-bond acceptor thiophene SAR medicinal chemistry

Dual-Pharmacophore Architecture: Combined Ether-Urea and Acetylthiophene Motifs Provide a Distinct Profile Among Registered Analogs

A systematic comparison of all CAS-registered analogs sharing the 5-acetylthiophen-2-yl-ethyl-urea core reveals that the target compound is the only registered member of this series that combines (i) the 5-acetylthiophene-ethyl pharmacophore on one urea nitrogen with (ii) a 2-phenoxyethyl ether group on the opposing urea nitrogen . The closest registered analogs each lack one of these features: CAS 2034596-87-5 has o-tolyl instead of phenoxyethyl (missing the ether oxygen); CAS 2034272-93-8 has 4-ethoxyphenyl instead of phenoxyethyl (different ether geometry); CAS 1170828-78-0 lacks the acetyl group entirely . This dual-pharmacophore architecture is significant because the published SAR for this inhibitor class indicates that both the ether functionality (for metabolic stability and PK) and the terminal aromatic group (for target binding affinity) contribute independently and additively to the overall inhibitor profile [1]. No other compound in the registered analog space simultaneously provides the acetylthiophene H-bond acceptor, the flexible ethyl linker, and the phenoxyethyl ether tail.

dual pharmacophore urea ether inhibitor thiophene biology chemical probe

Recommended Research Application Scenarios for 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-phenoxyethyl)urea (CAS 2034597-06-1)


sEH Inhibitor Screening and SAR Profiling in Cardiovascular and Inflammatory Disease Models

The compound's reported sEH inhibitory activity (Ki ≈ 1.4 nM against human sEH, per BindingDB) and its dual-pharmacophore architecture (acetylthiophene + phenoxyethyl ether urea) position it as a candidate for inclusion in sEH inhibitor screening cascades targeting hypertension, inflammation, or diabetic neuropathic pain. The 1,3-disubstituted urea scaffold is the most potent central pharmacophore class reported for sEH inhibition [1], and the phenoxyethyl ether motif is consistent with published SAR demonstrating improved metabolic stability relative to non-ether urea analogs [2]. Researchers should independently verify the compound's potency and selectivity in their assay system before committing to large-scale in vivo studies, given the BindingDB SMILES discrepancy noted above [3].

Comparative Analog Profiling: Acetylthiophene vs. Non-Acetylated Thiophene-Urea Matched Pair Analysis

The compound serves as the acetylated partner in a matched molecular pair analysis with the non-acetylated analog 1-(2-phenoxyethyl)-3-(thiophen-2-yl)urea (CAS 1170828-78-0). This pair enables direct assessment of the acetyl group's contribution to target binding, physicochemical properties (cLogP, solubility, permeability), and metabolic stability. Such matched-pair studies are standard practice in medicinal chemistry for isolating the pharmacophoric contribution of individual functional groups, and the commercial availability of both compounds facilitates procurement for this purpose .

Ether-Urea Pharmacophore Optimization: Probing Linker Length and Ether Oxygen Positioning Effects

The compound's specific linker configuration (ethyl between thiophene and urea; ethylene between urea and phenoxy group) places the ether oxygen at a defined distance from the urea carbonyl. Published SAR demonstrates that the distance between the urea pharmacophore and the ether oxygen is a critical determinant of both potency and metabolic stability in this inhibitor class [2]. This compound can serve as a reference point in a systematic linker-length optimization campaign, alongside analogs with varying spacer lengths, to map the optimal geometry for sEH inhibition within the acetylthiophene-containing series.

Chemical Probe Development for Target Engagement Studies Requiring Dual Hydrogen-Bond Acceptor Functionality

The compound's three hydrogen-bond acceptor sites (urea carbonyl, acetyl carbonyl, and ether oxygen) provide a rich interaction surface for target protein binding. This feature set makes it a candidate scaffold for developing chemical probes where multidentate hydrogen-bonding to the sEH active site (or other serine hydrolase family members) is desired. The acetyl group also provides a potential spectroscopic handle (IR C=O stretch at ~1670–1700 cm⁻¹) for biophysical binding assays, and a synthetic derivatization point for introducing reporter tags or affinity handles without disrupting the core urea pharmacophore .

Quote Request

Request a Quote for 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-phenoxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.